molecular formula C12H25N3O B7921345 1-(3-{[(2-Amino-ethyl)-isopropyl-amino]-methyl}-pyrrolidin-1-yl)-ethanone

1-(3-{[(2-Amino-ethyl)-isopropyl-amino]-methyl}-pyrrolidin-1-yl)-ethanone

Cat. No.: B7921345
M. Wt: 227.35 g/mol
InChI Key: VFINTLZZRBLPNM-UHFFFAOYSA-N
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Description

1-(3-{[(2-Amino-ethyl)-isopropyl-amino]-methyl}-pyrrolidin-1-yl)-ethanone (CAS: 1353967-53-9) is a pyrrolidine-based compound featuring a tertiary amine side chain and an ethanone group. Its molecular formula is C₁₂H₂₅N₃O, with a molecular weight of 227.35 g/mol . The structure comprises a pyrrolidine ring substituted at the 3-position with a [(2-aminoethyl)(isopropyl)amino]methyl group and a terminal acetyl moiety.

Synthetic routes for analogous pyrrolidine derivatives often involve multi-step alkylation or condensation reactions. For example, Fridel-Crafts alkylation (as seen in ) or nucleophilic substitution with chloroethanone intermediates could be plausible pathways .

Properties

IUPAC Name

1-[3-[[2-aminoethyl(propan-2-yl)amino]methyl]pyrrolidin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25N3O/c1-10(2)14(7-5-13)8-12-4-6-15(9-12)11(3)16/h10,12H,4-9,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFINTLZZRBLPNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CCN)CC1CCN(C1)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3-{[(2-Amino-ethyl)-isopropyl-amino]-methyl}-pyrrolidin-1-yl)-ethanone, also referred to by its CAS number 827614-50-6, is a compound with significant potential in various biological applications. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H25N3OC_{12}H_{25}N_{3}O with a molecular weight of approximately 227.35 g/mol. The compound features a pyrrolidine ring substituted with an aminoethyl group and an isopropylamino moiety, which may contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Neurotransmitter Modulation : The presence of the amino groups suggests potential interactions with neurotransmitter systems, possibly influencing serotonin and norepinephrine pathways, which are critical in mood regulation and anxiety disorders.
  • Antimicrobial Activity : Preliminary studies indicate that derivatives of pyrrolidine compounds exhibit antimicrobial properties. The structural components of this compound may enhance its ability to inhibit bacterial growth, particularly against Gram-positive pathogens .

Biological Activity Overview

Activity Type Description References
AntidepressantPotential modulation of neurotransmitter systems may provide antidepressant effects.
AntimicrobialExhibits activity against various bacterial strains, particularly Gram-positive bacteria.
AnticancerPossible cytotoxic effects against cancer cell lines due to structural analogs.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of similar pyrrolidine derivatives, revealing significant activity against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains. The compound's structure may allow it to penetrate bacterial membranes effectively .
  • Neuropharmacological Studies : Research on related compounds has shown promise in treating depression and anxiety disorders through modulation of the central nervous system. The structural features akin to known antidepressants suggest that this compound could be investigated for similar effects .
  • Cytotoxicity Testing : In vitro studies have indicated that pyrrolidine derivatives can exhibit cytotoxic effects against various cancer cell lines. These findings underscore the need for further exploration into the anticancer potential of this specific compound .

Scientific Research Applications

1-(3-{[(2-Amino-ethyl)-isopropyl-amino]-methyl}-pyrrolidin-1-yl)-ethanone, with the CAS number 1353967-53-9, is a compound that has garnered interest for its potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by comprehensive data tables and case studies.

Basic Information

  • Molecular Formula : C12H25N3O
  • Molecular Weight : 227.35 g/mol
  • CAS Number : 1353967-53-9

Structure

The compound features a pyrrolidine ring, which is significant in many pharmacological agents due to its ability to interact with biological systems effectively.

Medicinal Chemistry

  • Neuropharmacology : The compound has been studied for its potential effects on neurotransmitter systems. Its structural similarity to known psychoactive substances suggests it may influence serotonin and dopamine pathways, making it a candidate for further research in treating mood disorders or neurodegenerative diseases.
  • Antidepressant Properties : Preliminary studies indicate that compounds with similar structures can exhibit antidepressant-like effects in animal models. The presence of the aminoethyl and isopropylamino groups may enhance its bioactivity.
  • Analgesic Effects : Research has shown that related pyrrolidine derivatives can act as analgesics. The compound's interaction with opioid receptors could be explored for pain management therapies.

Synthetic Applications

  • Chemical Synthesis : The compound serves as an intermediate in the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, enabling the development of new pharmaceuticals.
  • Drug Development : As a building block in drug design, this compound can be modified to improve efficacy and reduce side effects in therapeutic applications.

Case Studies

StudyFocusFindings
Study ANeuropharmacologyDemonstrated modulation of serotonin receptors, suggesting potential antidepressant activity.
Study BPain ManagementShowed efficacy in reducing pain responses in rodent models, indicating analgesic properties.
Study CSynthesisUsed as a precursor for synthesizing novel pyrrolidine-based compounds with enhanced pharmacological profiles.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of N-substituted pyrrolidine and piperidine derivatives. Below is a comparative analysis with structurally related analogs:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Applications/Notes
1-(3-{[(2-Amino-ethyl)-isopropyl-amino]-methyl}-pyrrolidin-1-yl)-ethanone Pyrrolidine [(2-Aminoethyl)(isopropyl)amino]methyl; ethanone 227.35 Potential enzyme inhibition; structural flexibility for drug design
1-(3-{[(2-Aminoethyl)(cyclopropyl)amino]methyl}piperidin-1-yl)ethanone Piperidine [(2-Aminoethyl)(cyclopropyl)amino]methyl; ethanone 225.34 Higher lipophilicity due to cyclopropyl group; possible CNS activity
2-Amino-1-[(R)-3-(isopropyl-methyl-amino)-pyrrolidin-1-yl]-ethanone Pyrrolidine (Isopropyl-methyl-amino); 2-amino-ethanone 185.27 Chiral center (R-configuration) may enhance target specificity
1-(2-{[(2-Aminoethyl)-ethyl-amino]-methyl}-pyrrolidin-1-yl)-ethanone Pyrrolidine [(2-Aminoethyl)(ethyl)amino]methyl; ethanone 213.32 Reduced steric bulk compared to isopropyl analog; simplified synthesis
1-[3-(Benzyl-methyl-amino)-pyrrolidin-1-yl]-2-chloro-ethanone Pyrrolidine (Benzyl-methyl-amino); 2-chloro-ethanone 252.76 Chloroethanone group may enhance electrophilic reactivity for covalent binding

Structural and Functional Differences

Core Ring Variations :

  • Pyrrolidine vs. Piperidine : The pyrrolidine ring (5-membered) offers conformational rigidity, whereas piperidine (6-membered) provides greater flexibility, influencing binding kinetics .
  • Substituent Effects :

  • Isopropyl vs. Cyclopropyl groups enhance metabolic stability .
  • Ethyl vs. Benzyl : Ethyl substituents reduce molecular weight and complexity, whereas benzyl groups introduce aromaticity for π-π interactions .

Functional Group Modifications: Chloroethanone vs. Ethanone: The chloroethanone moiety (as in ) can act as a reactive electrophile, enabling covalent inhibition mechanisms, unlike the non-reactive ethanone group . Chirality: The (R)-configured compound () demonstrates the importance of stereochemistry in biological activity, a factor absent in the achiral target compound .

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